N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-3-25-16-6-4-15(5-7-16)22-13-14(12-17(22)23)19-18(24)21-10-8-20(2)9-11-21/h4-7,14H,3,8-13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPCRATMCNUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The pyrrolidinone ring is typically constructed via cyclization of β-ketoamide precursors. A representative protocol involves:
Condensation of ethyl acetoacetate with 4-ethoxyaniline :
Lactamization :
Ester hydrolysis :
Example protocol :
A mixture of ethyl acetoacetate (5.0 g, 38.4 mmol) and 4-ethoxyaniline (5.2 g, 38.4 mmol) in ethanol (50 mL) was refluxed for 8 h. After cooling, concentrated HCl (10 mL) was added, and the mixture was stirred at 90°C for 12 h. The solvent was evaporated, and the residue was treated with 2 M NaOH (20 mL) at 60°C for 4 h. Acidification with HCl yielded 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white solid (6.8 g, 72%).
Alternative Route: Mitsunobu Reaction
For direct introduction of the 4-ethoxyphenyl group:
- Starting material : 5-Oxopyrrolidine-3-carboxylic acid.
- Mitsunobu coupling :
Amide Coupling with 4-Methylpiperazine
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride or mixed anhydride:
Coupling Reactions
The activated intermediate is coupled with 4-methylpiperazine under basic conditions:
Protocol using HATU :
To a solution of 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2.0 g, 7.2 mmol) in DMF (20 mL) were added HATU (3.3 g, 8.6 mmol), DIPEA (2.5 mL, 14.4 mmol), and 4-methylpiperazine (1.1 g, 10.8 mmol). The mixture was stirred at room temperature for 12 h, poured into water (100 mL), and extracted with ethyl acetate. The organic layer was dried (MgSO₄) and concentrated to afford the product as a pale-yellow solid (2.4 g, 85%).
Alternative methods :
- EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane.
- Thermal coupling : Heating the acid with 4-methylpiperazine in toluene at 110°C.
Optimization and Challenges
Regioselectivity in Pyrrolidinone Substitution
Epimerization at the Pyrrolidinone Core
Purification Challenges
- By-products : Unreacted 4-methylpiperazine and dimeric species.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 72 | 98 | Scalable, minimal protection steps | Requires harsh acidic conditions |
| Mitsunobu | 78 | 95 | Direct N-arylation | High cost of reagents |
| HATU coupling | 85 | 99 | Mild conditions, high efficiency | Expensive coupling agents |
| Thermal coupling | 60 | 90 | No activation step | Long reaction time (24–48 h) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative deprotection reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various alkylating agents can be used to introduce new functional groups into the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different alcohols or amines.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act on sensory tracts of the spinal cord, similar to phenacetin, which is known for its analgesic effects . The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: Known for its analgesic and antipyretic properties.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.
Diphenyl-N-heteroaromatic Compounds: Studied for their anticancer properties.
Uniqueness
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 288.39 g/mol. The presence of a piperazine ring, along with a pyrrolidine moiety, suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound primarily involves:
1. Receptor Interaction:
- The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to pain modulation and mood regulation.
2. Enzyme Inhibition:
- Preliminary studies suggest it could inhibit enzymes like fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially enhancing analgesic effects .
3. Cytotoxic Effects:
- Research indicates that similar compounds can exhibit cytotoxic properties against various cancer cell lines, suggesting a potential role in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available literature:
Case Studies
Several studies have explored the therapeutic implications of compounds structurally related to this compound:
Case Study 1: Antinociceptive Effects
In a rodent model of neuropathic pain, administration of the compound resulted in significant reductions in pain behavior, indicating its potential as an analgesic agent. The study measured behavioral responses alongside biochemical markers for inflammation .
Case Study 2: Cytotoxicity in Cancer Cells
A study investigated the effects of similar piperazine derivatives on human cancer cell lines. Results showed that these compounds induced significant apoptosis, suggesting a mechanism that could be exploited for cancer therapy.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps.
- Temperature control : Moderate heating (60–80°C) improves yields while minimizing decomposition.
- Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidinone ring substitution) and functional group integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₄N₄O₃; MW 318.43 g/mol).
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from synthetic intermediates .
Advanced: How can researchers identify primary molecular targets in neurodegenerative disease models?
Q. Methodological approaches :
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from neuronal lysates.
- Kinase profiling : Screen against panels of 100+ kinases to identify inhibition (e.g., IC₅₀ for tau kinases like GSK-3β).
- In silico docking : Predict binding to acetylcholinesterase or NMDA receptors using AutoDock Vina or Schrödinger .
Data interpretation : Compare results with structural analogs (e.g., chlorophenyl derivatives) to infer pharmacophore requirements .
Advanced: How to resolve contradictions in reported biological efficacy across in vitro assays?
Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions.
- Solution : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization).
- Statistical analysis : Use Bland-Altman plots to assess inter-lab variability .
Table 1 : Example of assay optimization for kinase inhibition
| Parameter | Condition A (IC₅₀ = 50 nM) | Condition B (IC₅₀ = 200 nM) |
|---|---|---|
| ATP concentration | 10 µM | 100 µM |
| Incubation time | 30 min | 60 min |
| Detection method | Fluorescence | Radiolabeled ATP |
Basic: How do functional groups influence the compound’s reactivity and solubility?
- Pyrrolidinone moiety : Enhances solubility in polar solvents (logP ~1.2) and stabilizes hydrogen bonding with targets.
- Ethoxyphenyl group : Moderates lipophilicity (cLogP = 2.8) and influences metabolic stability (ethoxy vs. hydroxylated metabolites).
- 4-Methylpiperazine : Improves water solubility at physiological pH via protonation of the tertiary amine .
Advanced: What strategies are used to study structure-activity relationships (SAR) in derivatives?
- Analog synthesis : Systematically modify substituents (e.g., ethoxy → methoxy, halogen substitution) to assess impact on potency.
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions).
- In vivo PK/PD studies : Compare bioavailability and brain penetration of analogs with varying logD values .
Table 2 : SAR of pyrrolidinone derivatives
| Substituent (R) | Enzyme Inhibition (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | 25 ± 3 | 0.8 |
| 4-Chlorophenyl | 120 ± 10 | 0.3 |
| 4-Methoxyphenyl | 45 ± 5 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
